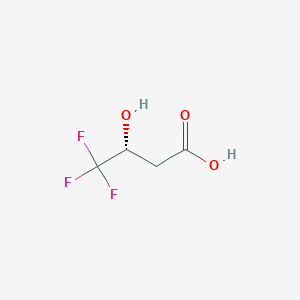

(R)-4,4,4-trifluoro-3-hydroxybutanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-4,4,4-trifluoro-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O3/c5-4(6,7)2(8)1-3(9)10/h2,8H,1H2,(H,9,10)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQMUMZEQLWJRC-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(F)(F)F)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108211-36-5 | |

| Record name | (3R)-3-Hydroxy-4,4,4-trifluorobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-4,4,4-trifluoro-3-hydroxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

(R)-4,4,4-trifluoro-3-hydroxybutanoic acid is a crucial chiral building block in modern medicinal chemistry. Its trifluoromethyl group and stereospecific hydroxyl functionality make it a valuable intermediate in the synthesis of complex pharmaceutical compounds, most notably in the class of statin drugs used to lower cholesterol. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Core Chemical and Physical Properties

This compound is a hygroscopic, low-melting solid. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₅F₃O₃ | |

| Molecular Weight | 158.08 g/mol | |

| Melting Point | 43.8-44.0 °C (enantiomerically pure) | |

| 78.4-79.2 °C (racemic) | ||

| Appearance | White, low-melting, extremely hygroscopic solid | |

| Optical Rotation ([α]D) | +15.1° (c = 7.27, EtOH) | |

| Solubility | Soluble in ethanol | |

| pKa | Data not available |

Spectroscopic Data:

| Spectrum Type | Peaks (cm⁻¹) | Reference |

| Infrared (KBr) | 3460, 3180, 1735, 1275, 1180, 1130 |

Synthesis and Experimental Protocols

The enantiomerically pure this compound is typically obtained through the resolution of its racemic form. The racemic acid can be synthesized from commercially available ethyl trifluoroacetate.

Experimental Protocol: Resolution of racemic-4,4,4-trifluoro-3-hydroxybutanoic acid

This protocol is based on the method described by Seebach et al.

Materials:

-

racemic-4,4,4-trifluoro-3-hydroxybutanoic acid

-

(+)-(R)-1-phenylethylamine

-

Absolute Ethanol (EtOH)

Procedure:

-

A warm solution (approximately 50°C) of 100.0 g (0.63 mol) of racemic-4,4,4-trifluoro-3-hydroxybutanoic acid in 1 L of absolute ethanol is prepared.

-

A warm solution (approximately 50°C) of 76.6 g (0.63 mol) of (+)-(R)-1-phenylethylamine in 760 ml of absolute ethanol is slowly added to the acid solution with stirring.

-

Crystals of the ammonium salt will precipitate upon addition.

-

The mixture is allowed to cool to room temperature and stirred for an additional 2.5 hours.

-

The precipitated salt is collected by filtration and washed with approximately 80 ml of cold ethanol.

-

The collected salt is then dried in vacuo. This initial crop of crystals is enriched in the (S,R) diastereomer.

-

The filtrate from the previous step is evaporated to dryness.

-

The residue from the filtrate, which is enriched in the (R,R) diastereomer, is recrystallized to yield the diastereomerically pure salt.

-

The enantiomerically pure this compound is then recovered from the purified (R,R)-diastereomeric salt.

Applications in Drug Development

The primary application of this compound is as a chiral precursor in the synthesis of pharmaceuticals. Its structural features are incorporated into the final active pharmaceutical ingredient (API).

Role in Statin Synthesis

This compound is a key chiral building block for the synthesis of widely prescribed cholesterol-lowering drugs such as atorvastatin and rosuvastatin. The stereochemistry of the hydroxyl group is critical for the biological activity of these drugs, as it mimics the tetrahedral intermediate formed during the HMG-CoA reductase-catalyzed reaction. The trifluoromethyl group can enhance the metabolic stability and binding affinity of the drug to its target enzyme.

While this compound itself does not have a known direct biological activity or signaling pathway, its incorporation into statins is fundamental to their mechanism of action. The resulting statin competitively inhibits HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.

Biological Activity and Signaling Pathways

There is currently no scientific literature describing any direct biological activity or involvement in signaling pathways of this compound itself. Its biological significance is derived from its role as a structural component of pharmacologically active molecules.

Safety and Handling

Recommended Safety Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Store in a tightly sealed container in a cool, dry place.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

An In-depth Technical Guide to (R)-4,4,4-trifluoro-3-hydroxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4,4,4-trifluoro-3-hydroxybutanoic acid is a valuable chiral building block in the synthesis of pharmaceuticals, most notably as a key precursor to the side chain of widely prescribed statin drugs such as atorvastatin and rosuvastatin. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of the final active pharmaceutical ingredient. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

Structural Formula:

The structural formula for this compound is presented below:

Physicochemical Properties

A summary of the key physicochemical properties of 4,4,4-trifluoro-3-hydroxybutanoic acid is provided in the table below. It is important to note that the enantiomerically pure (R)-form is an extremely hygroscopic, low-melting solid.

| Property | Value | Reference |

| Molecular Formula | C₄H₅F₃O₃ | [1] |

| Molecular Weight | 158.08 g/mol | [1] |

| Melting Point (Racemic) | 78.4-79.2 °C | [2] |

| Melting Point ((R)-enantiomer) | 43.8-44.0 °C | [2] |

| Optical Rotation ([α]D) | Not specified in search results | |

| Boiling Point | Not specified in search results | |

| Solubility | Not specified in search results | |

| pKa | Not specified in search results |

Spectroscopic Data

Note: The following data is for related compounds and should be used for reference only.

-

¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry: No specific data was found for the title compound in the search results.

Experimental Protocols

Synthesis of Racemic 4,4,4-trifluoro-3-hydroxybutanoic Acid

The racemic acid is typically prepared from ethyl 4,4,4-trifluoroacetoacetate. While a detailed step-by-step protocol was not found in the search results, the general procedure involves the reduction of the keto group followed by hydrolysis of the ester. One source mentions that the racemic acid is readily available from commercial ethyl trifluoroacetate, following procedures outlined by Grillot et al. and McBee et al.[2].

A general workflow for this synthesis is as follows:

Caption: General workflow for the synthesis of racemic 4,4,4-trifluoro-3-hydroxybutanoic acid.

Classical Resolution of Racemic 4,4,4-trifluoro-3-hydroxybutanoic Acid

A detailed protocol for the resolution of the racemic acid to obtain the (R)-enantiomer has been described.[2] This method utilizes (+)-(R)-1-phenylethylamine as a resolving agent.

Protocol:

-

A warm solution of racemic 4,4,4-trifluoro-3-hydroxybutanoic acid in absolute ethanol is treated with a warm solution of (+)-(R)-1-phenylethylamine in absolute ethanol.

-

The mixture is allowed to cool to room temperature, leading to the precipitation of the diastereomeric ammonium salt.

-

The salt is collected by filtration. This initial salt is enriched in the (S)-acid.

-

The filtrate is evaporated, and the free acid is liberated by treatment with 2N HCl.

-

This enriched (R)-acid is then treated with (-)-(S)-1-phenylethylamine in ethanol to precipitate the corresponding diastereomeric salt.

-

Recrystallization of this salt from ethanol yields the salt of the (R)-acid with high enantiomeric excess (~98%).

-

The pure (R)-enantiomer is then liberated by treatment with 2N HCl and extraction with diethyl ether.

Caption: Workflow for the classical resolution of racemic 4,4,4-trifluoro-3-hydroxybutanoic acid.

Microbial Synthesis of Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate

An alternative route to the enantiomerically pure form involves the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate using whole cells of Saccharomyces uvarum SW-58.[3]

Optimized Conditions: [3]

-

Biocatalyst: Whole cells of Saccharomyces uvarum SW-58

-

Substrate: Ethyl 4,4,4-trifluoroacetoacetate

-

System: Aqueous-organic solvent biphasic system

-

Organic Solvent: Dibutylphthalate

-

Conversion: 85.0%

-

Enantiomeric Excess (e.e.): 85.2%

The study investigated the influence of various factors, including pH, temperature, shaking speed, and volume ratios of the aqueous and organic phases, on the reaction's conversion and enantiomeric excess.[3]

Application in Drug Synthesis

This compound is a crucial chiral intermediate in the synthesis of atorvastatin. While a detailed, step-by-step experimental protocol for its direct conversion was not found in the search results, the general strategy involves its transformation into a suitable side-chain precursor that is then coupled with the pyrrole core of the atorvastatin molecule. Biocatalytic processes have been developed for the synthesis of key intermediates derived from related starting materials.

Caption: General schematic of the use of this compound in atorvastatin synthesis.

Biological Activity

There is no direct evidence in the provided search results for the biological activity or involvement in signaling pathways of this compound itself. Its primary significance in the pharmaceutical industry lies in its role as a chiral building block. However, studies on other fluorinated organic compounds suggest that the introduction of fluorine can significantly impact a molecule's biological properties.[2][4] Similarly, various hydroxy acid derivatives have been shown to possess a range of biological activities.

Conclusion

This compound is a fundamentally important chiral synthon for the pharmaceutical industry. Its synthesis, primarily through the resolution of the racemic mixture or via biocatalytic methods, provides access to an enantiomerically pure precursor for the construction of complex drug molecules. While further research is needed to fully characterize its physicochemical properties and to explore any potential direct biological activity, its role as a key building block in the synthesis of life-saving drugs like atorvastatin is well-established. This guide provides a foundational understanding for researchers and professionals working with this versatile compound.

References

- 1. echemi.com [echemi.com]

- 2. chimia.ch [chimia.ch]

- 3. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on organic fluorine compounds. LII. Synthesis and biological activity of 26,26,26,27,27-pentafluoro-1 alpha-hydroxy-27-methoxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of (R)-4,4,4-trifluoro-3-hydroxybutanoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-4,4,4-trifluoro-3-hydroxybutanoic acid is a chiral building block of significant interest in the pharmaceutical industry due to the presence of a trifluoromethyl group, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, including detailed experimental protocols, comparative data, and workflow visualizations to aid in laboratory-scale and industrial production considerations.

Overview of Synthetic Strategies

The synthesis of this compound predominantly commences from the precursor ethyl 4,4,4-trifluoroacetoacetate. This guide will detail the preparation of this starting material and subsequently explore three principal enantioselective methods for obtaining the target molecule:

-

Microbial (Yeast) Reduction: An enzymatic approach utilizing whole-cell biocatalysis for the asymmetric reduction of the ketoester precursor.

-

Asymmetric Hydrogenation: A chemical method employing a chiral ruthenium catalyst to achieve enantioselective reduction.

-

Chemical Resolution: A classical approach involving the separation of a racemic mixture of 4,4,4-trifluoro-3-hydroxybutanoic acid via diastereomeric salt formation.

A final hydrolysis step is required for the microbial reduction and asymmetric hydrogenation routes to yield the desired carboxylic acid.

Synthesis of Starting Material: Ethyl 4,4,4-trifluoroacetoacetate

The common precursor for the enantioselective syntheses is ethyl 4,4,4-trifluoroacetoacetate, which is typically prepared via a Claisen condensation reaction.

Experimental Protocol: Claisen Condensation

This protocol is adapted from industrial preparation methods.[1][2][3][4]

Materials:

-

Ethyl trifluoroacetate

-

Ethyl acetate

-

Sodium ethoxide solution in ethanol (e.g., 20%)

-

Anhydrous organic solvent (e.g., tetrahydrofuran, cyclohexane, or absolute ethanol)

-

Acid for neutralization (e.g., acetic acid, hydrochloric acid)

-

Ethyl acetate (for extraction)

Procedure:

-

To a reactor equipped with a stirrer, dropping funnel, and thermometer, add the organic solvent, sodium ethoxide solution, and ethyl acetate.

-

Cool the reaction mixture to 5-10 °C.

-

Slowly add ethyl trifluoroacetate dropwise, maintaining the temperature between 10-20 °C.

-

After the addition is complete, allow the reaction to warm to a set temperature (e.g., 40-60 °C) and stir for 1-3 hours.

-

Cool the reaction mixture to 10-15 °C and slowly add acid to neutralize the mixture, keeping the temperature below 30 °C.

-

Stir for an additional 1-2.5 hours after neutralization.

-

Filter the resulting mixture to remove the precipitated sodium salt. Wash the filter cake with ethyl acetate.

-

Combine the filtrate and washings. The crude ethyl 4,4,4-trifluoroacetoacetate can be purified by distillation under reduced pressure.

Enantioselective Synthesis of this compound

Method 1: Microbial Reduction using Saccharomyces uvarum

This biocatalytic method offers a green chemistry approach to the synthesis of the ethyl ester of the target compound, which is then hydrolyzed.

This protocol is based on the findings of Wei et al. for the asymmetric reduction in a biphasic system.[5]

Part A: Asymmetric Reduction

Materials:

-

Saccharomyces uvarum (e.g., SW-58)

-

Yeast growth medium (e.g., YPD broth)

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Dibutylphthalate (or another suitable organic solvent)

-

Phosphate buffer

-

Glucose (as a co-substrate for cofactor regeneration)

Procedure:

-

Cultivation of Saccharomyces uvarum:

-

Inoculate a sterile YPD medium with Saccharomyces uvarum.

-

Incubate the culture at an appropriate temperature (e.g., 28-30 °C) with agitation until the desired cell density is reached.

-

Harvest the yeast cells by centrifugation and wash with buffer.

-

-

Asymmetric Reduction in a Biphasic System:

-

In a reaction vessel, prepare a biphasic system containing an aqueous phase (phosphate buffer with yeast cells and glucose) and an organic phase (dibutylphthalate with dissolved ethyl 4,4,4-trifluoroacetoacetate).

-

Maintain the reaction at a controlled pH and temperature with agitation. Optimal conditions may need to be determined, but a starting point could be pH 6.5 and 30 °C.[5]

-

Monitor the reaction progress by techniques such as gas chromatography (GC) to determine the conversion of the starting material.

-

Upon completion, separate the organic phase. The product, ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, is concentrated in the organic layer.

-

Extract the aqueous phase with a suitable solvent (e.g., ethyl acetate) to recover any remaining product.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product. Purification can be achieved by distillation under reduced pressure.

-

Part B: Hydrolysis

Materials:

-

Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate

-

Aqueous base (e.g., sodium hydroxide or potassium hydroxide solution)

-

Acid for neutralization (e.g., hydrochloric acid)

-

Ethyl acetate (for extraction)

Procedure:

-

Dissolve the ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate in an aqueous base solution.

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or GC).

-

Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 1.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield this compound.

Method 2: Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation provides a highly efficient chemical route to the (R)-ester.

This protocol is a representative procedure based on the use of Ru-BINAP catalysts for the hydrogenation of β-keto esters.[6][7][8]

Part A: Asymmetric Hydrogenation

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

[RuCl₂(benzene)]₂

-

(R)-BINAP

-

Solvent (e.g., ethanol)

-

Hydrogen gas

Procedure:

-

Catalyst Preparation (in situ):

-

In a glovebox or under an inert atmosphere, charge an autoclave with [RuCl₂(benzene)]₂ and (R)-BINAP in ethanol.

-

Stir the mixture at an elevated temperature (e.g., 80-100 °C) for a specified time to form the active catalyst.

-

-

Hydrogenation:

-

Add the substrate, ethyl 4,4,4-trifluoroacetoacetate, to the autoclave.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 4-100 atm).

-

Maintain the reaction at a controlled temperature (e.g., 25-100 °C) with vigorous stirring.

-

Monitor the reaction for hydrogen uptake and conversion of the starting material.

-

Upon completion, cool the autoclave, carefully release the hydrogen pressure, and concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography or distillation.

-

Part B: Hydrolysis

Follow the hydrolysis protocol outlined in Section 3.1.1., Part B.

Method 3: Chemical Resolution of Racemic Acid

This method involves the synthesis of the racemic acid followed by separation of the enantiomers.

This protocol is based on the procedure described by Seebach et al.[9]

Part A: Synthesis of Racemic 4,4,4-trifluoro-3-hydroxybutanoic Acid

The racemic acid can be prepared by the hydrolysis of ethyl 4,4,4-trifluoroacetoacetate under non-enantioselective reducing conditions (e.g., using sodium borohydride) followed by hydrolysis, or by direct hydrolysis of the commercially available racemic ester.

Part B: Resolution

Materials:

-

Racemic 4,4,4-trifluoro-3-hydroxybutanoic acid

-

(+)-(R)-1-Phenylethylamine

-

Absolute ethanol

-

2N Hydrochloric acid

-

Diethyl ether or ethyl acetate

Procedure:

-

Dissolve the racemic acid in warm absolute ethanol.

-

In a separate flask, dissolve an equimolar amount of (+)-(R)-1-phenylethylamine in warm absolute ethanol.

-

Slowly add the amine solution to the acid solution with stirring. The diastereomeric salt of the (S)-acid with the (R)-amine will preferentially precipitate.

-

Allow the mixture to cool to room temperature and continue stirring for several hours.

-

Collect the precipitated salt by filtration and wash with cold ethanol. This salt contains the enriched (S)-acid. The filtrate contains the enriched (R)-acid.

-

Evaporate the filtrate to dryness.

-

Dissolve the residue in 2N HCl until the pH is approximately 1.

-

Extract the aqueous solution multiple times with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Evaporation of the solvent yields this compound. For higher enantiomeric purity, the corresponding salt with (-)-(S)-1-phenylethylamine can be formed and recrystallized. A single crystallization of the initial diastereomeric salt followed by recovery of the acid from the mother liquor can yield the (R)-acid with high enantiomeric excess.[9]

Data Presentation

Table 1: Comparison of Synthetic Routes to this compound and its Ethyl Ester

| Parameter | Microbial Reduction | Asymmetric Hydrogenation | Chemical Resolution |

| Starting Material | Ethyl 4,4,4-trifluoroacetoacetate | Ethyl 4,4,4-trifluoroacetoacetate | Racemic 4,4,4-trifluoro-3-hydroxybutanoic acid |

| Key Reagent | Saccharomyces uvarum | Ru/(R)-BINAP catalyst | (+)-(R)-1-Phenylethylamine |

| Product of Key Step | Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate | Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate | This compound |

| Typical Yield | ~85% conversion[5] | High (often >95%) | ~30% (60% of theoretical)[9] |

| Enantiomeric Excess | ~85.2%[5] | High (can be >98%) | ~98%[9] |

| Reaction Conditions | Mild (e.g., 30 °C, atmospheric pressure) | Variable (elevated temperature and pressure may be required) | Mild (crystallization at room temperature) |

| Advantages | Green, mild conditions | High yield and enantioselectivity, catalytic | High enantiomeric purity, established method |

| Disadvantages | Moderate enantiomeric excess, requires cell culture | Requires specialized equipment (autoclave), expensive catalyst | Theoretical maximum yield of 50%, requires resolving agent |

Visualization of Workflows

Caption: Overview of synthetic pathways to this compound.

Caption: General experimental workflow for the synthesis of the target compound.

References

- 1. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 2. CN106565475A - Preparing method for ethyl 4,4,4-trifluoroacetoacetate - Google Patents [patents.google.com]

- 3. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. ethz.ch [ethz.ch]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chimia.ch [chimia.ch]

The Advent and Advancement of Trifluoromethylated Hydroxy Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF3) group into organic molecules has been a transformative strategy in medicinal chemistry and materials science. This in-depth guide explores the discovery and history of a pivotal class of these compounds: trifluoromethylated hydroxy acids. We delve into the key scientific milestones, provide detailed experimental protocols for their synthesis, present quantitative data for comparative analysis, and visualize the intricate signaling pathways they influence.

A Historical Trajectory: From Early Observations to Modern Synthesis

The journey to trifluoromethylated hydroxy acids is intrinsically linked to the broader history of organofluorine chemistry. While the element fluorine was isolated by Henri Moissan in 1886, the synthesis of the first organofluorine compounds predates this, with Alexander Borodin reporting the synthesis of benzoyl fluoride in 1862.[1][2][3] A significant early milestone in the introduction of the trifluoromethyl group was the work of Frédéric Swarts in 1898, who developed a method for producing benzotrifluoride.[2]

The direct synthesis of a simple trifluoromethylated hydroxy acid is not marked by a single, celebrated discovery but rather an evolution of synthetic methodologies. The development of reagents and techniques for trifluoromethylation, particularly in the mid-20th century, paved the way for the creation of these valuable molecules. The advent of trifluoromethyltrimethylsilane (TMSCF3), often referred to as the Ruppert-Prakash reagent, provided a nucleophilic source of the CF3 group, enabling its addition to carbonyl compounds, a key step in the formation of α-trifluoromethylated alcohols and, subsequently, hydroxy acids.[4]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of trifluoromethylated hydroxy acids can be broadly categorized into several approaches, each with its own advantages and applications. Below are detailed protocols for some key transformations.

Synthesis of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

This procedure describes the esterification of 4-(trifluoromethyl)salicylic acid, a common building block.

Experimental Protocol:

-

Dissolution: Dissolve 4-(trifluoromethyl)salicylic acid in methanol.

-

Acid Catalyst: Slowly add concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a specified period with stirring.

-

Work-up: After cooling, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with saturated brine.

-

Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography.[5]

Synthesis of α-Trifluoromethylated Acyloins from α-Hydroxy Acids

This method utilizes trifluoroacetic anhydride (TFAA) to generate α-trifluoromethylated acyloins, which can be precursors to α-trifluoromethylated α-hydroxy acids.

Experimental Protocol:

-

Reaction Setup: To a solution of the α-hydroxy acid in a suitable solvent (e.g., dichloromethane), add pyridine.

-

Addition of TFAA: Cool the mixture in an ice bath and add trifluoroacetic anhydride dropwise.

-

Reaction: Allow the reaction to proceed at room temperature for a designated time.

-

Quenching and Extraction: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: The combined organic layers are washed, dried, and concentrated. The final product is purified by chromatography.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from representative syntheses of trifluoromethylated hydroxy acids and related compounds, facilitating comparison of different methodologies.

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 4-(Trifluoromethyl)salicylic acid | Methyl 2-hydroxy-4-(trifluoromethyl)benzoate | Methanol, H2SO4, reflux | 42 | [5] |

| α-Hydroxy acid | α-Trifluoromethylated acyloin | TFAA, Pyridine | Varies | [6] |

| β-Keto-benzyl-O-oximes | β-Trifluoromethyl-β-hydroxy-benzyl-O-oximes | TMSCF3, CsF, THF; then TBAF·3H2O | 81-95 | [4] |

| Compound | Spectroscopic Data | Reference |

| Methyl 2-hydroxy-4-(trifluoromethyl)benzoate | ESI-MS m/z: 219.0 (M-H)⁻ | [5] |

| β-Trifluoromethyl-β-hydroxy-benzyl-O-oximes | IR (cm⁻¹): 3437–3560 (OH), 1618–1688 (C=N-O), 1265–1283, 1169–1180, 1096–1105 (CF3) | [4] |

| Hydrochlorides of trifluoromethylated amino alcohols | IR (cm⁻¹): 3298–3558 (OH), 2922–3080 (NH3+), 1121–1198 (CF3) | [4] |

Biological Significance and Signaling Pathways

The incorporation of a trifluoromethyl group can dramatically alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[7][8] While specific, direct evidence for the modulation of signaling pathways by simple trifluoromethylated hydroxy acids is still an emerging area of research, we can infer potential mechanisms based on the activity of structurally related trifluoromethylated compounds, particularly those that have been developed as drugs.

Many trifluoromethylated drugs are known to target key signaling pathways implicated in diseases such as cancer.[9] Two of the most critical pathways in cellular regulation are the MAPK/ERK and PI3K/Akt/mTOR pathways.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[10][11] Dysregulation of this pathway is a hallmark of many cancers. Some trifluoromethylated compounds, such as the cancer drug Sorafenib, are known to inhibit components of this pathway, specifically the Raf kinases.[9]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another central regulator of cell growth, metabolism, and survival. Its aberrant activation is also frequently observed in cancer. While direct inhibition of this pathway by simple trifluoromethylated hydroxy acids is not yet established, the structural motifs present in these molecules are of significant interest in the design of new kinase inhibitors.

Experimental Workflow for Synthesis and Bio-activity Screening

The development of novel trifluoromethylated hydroxy acids follows a structured workflow from synthesis to biological evaluation.

Conclusion and Future Perspectives

The field of trifluoromethylated hydroxy acids has evolved significantly from the foundational principles of organofluorine chemistry to the sophisticated synthetic and screening methods employed today. These compounds represent a class of molecules with immense potential in drug discovery and materials science. While their full biological impact is still being elucidated, the established importance of the trifluoromethyl group in modulating molecular properties suggests that trifluoromethylated hydroxy acids will continue to be a fertile ground for scientific innovation. Future research will likely focus on developing more efficient and stereoselective synthetic routes, expanding the chemical diversity of these compounds, and undertaking detailed biological studies to uncover their precise mechanisms of action and identify novel therapeutic targets.

References

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry [jstage.jst.go.jp]

- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Convenient synthesis of alpha-trifluoromethylated acyloins from alpha-hydroxy or alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 9. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 10. Small-molecule Articles | Smolecule [smolecule.com]

- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Characteristics of (R)-4,4,4-trifluoro-3-hydroxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical characteristics of (R)-4,4,4-trifluoro-3-hydroxybutanoic acid. The information is compiled from various chemical data sources. This document is intended to serve as a valuable resource for professionals in research and development who are working with this compound.

Core Physical and Chemical Properties

This compound is a chiral carboxylic acid with the molecular formula C4H5F3O3. Its structure incorporates a trifluoromethyl group, which significantly influences its physical and chemical properties.

Summary of Quantitative Data

| Property | Value |

| Molecular Formula | C4H5F3O3 |

| Molecular Weight | 158.08 g/mol |

| Appearance | Low-melting solid |

| Boiling Point | 261 °C |

| Density | 1.527 g/cm³ |

| Flash Point | 112 °C |

| pKa (Predicted) | 3.72 ± 0.10 |

| Melting Point | Not explicitly stated; described as "Low-melting" |

| Specific Optical Rotation | Data not available |

| Solubility | Data not available |

Experimental Protocols for Physical Characterization

For properties where specific data is unavailable, the following established experimental protocols can be employed for their determination. These methodologies are standard in organic chemistry for the characterization of novel compounds.

Determination of Melting Point (Capillary Method)

The melting point of a solid organic compound can be determined with high accuracy using the capillary method.

-

Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.

-

Procedure:

-

A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is recorded as the end of the range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

-

Determination of Boiling Point (Distillation Method)

For a liquid or a low-melting solid, the boiling point can be determined by distillation.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

A sample of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

The flask is gently heated.

-

The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point of the substance at the given atmospheric pressure.

-

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa, a measure of the acidity of the carboxylic acid group, is determined by potentiometric titration.

-

Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer and stir bar.

-

Procedure:

-

A precisely weighed sample of this compound is dissolved in a known volume of deionized water.

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the solution to stabilize.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

-

Determination of Specific Optical Rotation by Polarimetry

As a chiral compound, the specific rotation of this compound is a key identifying characteristic.

-

Apparatus: Polarimeter, sample cell (polarimeter tube), sodium D-line lamp (589 nm).

-

Procedure:

-

A solution of this compound is prepared by accurately weighing a sample and dissolving it in a known volume of a suitable solvent (e.g., ethanol, acetone, or water).

-

The polarimeter is calibrated with a blank (the pure solvent).

-

The sample cell is filled with the prepared solution, ensuring no air bubbles are present in the light path.

-

The observed optical rotation (α) is measured.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a chiral organic acid such as this compound.

Caption: A flowchart illustrating the logical progression for determining the key physical characteristics of a chiral organic acid.

A Technical Guide to (R)-4,4,4-trifluoro-3-hydroxybutanoic Acid: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4,4,4-trifluoro-3-hydroxybutanoic acid, a chiral building block of significant interest in the pharmaceutical industry, serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients, most notably statins such as atorvastatin. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis via chiral resolution and asymmetric microbial reduction, and its role in the biochemical pathway of cholesterol synthesis inhibition.

Compound Identification and Properties

This compound is a fluorinated derivative of butyric acid. The trifluoromethyl group imparts unique properties to the molecule, influencing its reactivity and biological activity.

| Identifier | Value | CAS Number |

| IUPAC Name | (3R)-4,4,4-trifluoro-3-hydroxybutanoic acid | 108211-36-5[1] |

| Racemic Name | (±)-4,4,4-trifluoro-3-hydroxybutanoic acid | 86884-21-1 |

| Molecular Formula | C₄H₅F₃O₃ | |

| Molecular Weight | 158.08 g/mol [1][2] | |

| Canonical SMILES | C(C(C(=O)O)O)C(F)(F)F |

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound and its common precursor, ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, is presented below.

| Property | This compound | Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate |

| Appearance | Low-melting solid[1] | White to almost white powder or lump |

| Boiling Point | 261 °C[1] | - |

| Density | 1.527 g/cm³[1] | - |

| Flash Point | 112 °C[1] | - |

| pKa | 3.72 ± 0.10 (Predicted)[1] | - |

| Storage Temperature | 2-8 °C[1] | - |

| Molecular Weight | 158.08 g/mol [1] | 186.13 g/mol [3] |

Synthesis Methodologies

The enantiomerically pure this compound can be obtained primarily through two strategic approaches: the resolution of a racemic mixture and asymmetric synthesis, often employing biocatalysis.

Chiral Resolution of (±)-4,4,4-trifluoro-3-hydroxybutanoic acid

This classical method involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility and subsequent liberation of the desired enantiomer.

-

Salt Formation: A solution of racemic 4,4,4-trifluoro-3-hydroxybutanoic acid in a suitable solvent (e.g., ethanol) is treated with an equimolar amount of (+)-(R)-1-phenylethylamine.

-

Diastereomeric Crystallization: The resulting mixture of diastereomeric salts is subjected to fractional crystallization. The less soluble salt, the ((R)-acid)-(+)-(R)-amine) diastereomer, will preferentially crystallize out of the solution upon cooling.

-

Isolation of the Diastereomeric Salt: The crystallized salt is isolated by filtration and can be further purified by recrystallization to enhance diastereomeric purity.

-

Liberation of the (R)-acid: The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the free this compound.

-

Extraction and Purification: The desired (R)-acid is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether), dried over a drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the final product.

Asymmetric Microbial Reduction of Ethyl 4,4,4-trifluoroacetoacetate

This biocatalytic approach utilizes whole-cell microorganisms or isolated enzymes to stereoselectively reduce a prochiral ketone to the desired chiral alcohol.

This protocol is based on the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate to ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate using Saccharomyces uvarum SW-58, followed by hydrolysis.[4]

-

Microorganism Cultivation: Saccharomyces uvarum SW-58 is cultivated in a suitable growth medium until a sufficient cell density is achieved.

-

Biocatalytic Reduction: The whole cells are harvested and suspended in a biphasic system consisting of an aqueous buffer and an organic solvent (e.g., dibutyl phthalate). Ethyl 4,4,4-trifluoroacetoacetate is added to the organic phase. The reaction is carried out under optimized conditions of pH, temperature, and agitation.[4]

-

Extraction of the Ester: After the reaction is complete, the organic phase containing the product, ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, is separated from the aqueous phase.

-

Hydrolysis to the Acid: The extracted ethyl ester is then hydrolyzed to the corresponding carboxylic acid. This can be achieved by treating the ester with a base (e.g., NaOH or KOH) in an aqueous or alcoholic solution, followed by acidification with a strong acid (e.g., HCl) to pH < 2.

-

Isolation and Purification: The final product, this compound, is extracted from the acidified aqueous solution with an organic solvent, dried, and the solvent is evaporated.

Application in Drug Development: Statin Synthesis

This compound is a key chiral synthon for the synthesis of several statin drugs, which are potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.

The HMG-CoA Reductase Pathway and Statin Inhibition

Statins function by competitively inhibiting HMG-CoA reductase, thereby preventing the conversion of HMG-CoA to mevalonate. This disruption in the cholesterol synthesis pathway leads to a reduction in endogenous cholesterol production. A decrease in intracellular cholesterol levels upregulates the expression of LDL receptors on the surface of hepatocytes, which in turn increases the clearance of LDL-cholesterol from the bloodstream.[5][6][7]

The incorporation of the trifluoromethyl group from this compound into the side chain of certain statins can enhance their potency and pharmacokinetic properties.

Conclusion

This compound is a valuable and versatile chiral intermediate in pharmaceutical synthesis. The methodologies for its preparation, particularly through asymmetric biocatalysis, offer efficient and environmentally benign routes to this important molecule. Its application in the synthesis of statins underscores the significance of chiral fluorinated compounds in modern drug development. This guide provides a foundational resource for researchers and professionals working in the field of medicinal chemistry and drug discovery.

References

- 1. (R)-4,4,4-TRIFLUORO-3-HYDROXYBUTYRIC ACID | 108211-36-5 [amp.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | C6H9F3O3 | CID 136210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. ClinPGx [clinpgx.org]

- 7. everydaybiochemistry.com [everydaybiochemistry.com]

A Technical Guide to the Solubility of (R)-4,4,4-trifluoro-3-hydroxybutanoic Acid in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4,4,4-trifluoro-3-hydroxybutanoic acid is a valuable chiral building block in the synthesis of pharmaceuticals, notably in the production of widely prescribed statin drugs used for cholesterol reduction. The presence of a hydroxyl group, a carboxylic acid, and a trifluoromethyl group imparts unique chemical properties to the molecule. Understanding its solubility in various organic solvents is a critical parameter that profoundly influences reaction kinetics, process efficiency, purification strategies, and the formulation of final drug products.

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. This guide, therefore, serves as an in-depth technical resource outlining the established experimental protocols for determining its solubility. It also presents a logical workflow to aid researchers in the rational selection of appropriate solvents for their specific applications.

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound features both polar and nonpolar characteristics:

-

Polar Functional Groups: The carboxylic acid (-COOH) and hydroxyl (-OH) groups are capable of hydrogen bonding, suggesting a high affinity for polar solvents.

-

Fluorinated Moiety: The trifluoromethyl (-CF3) group is highly electronegative and contributes to the molecule's overall polarity, while also introducing a lipophilic character.

Based on these features, the compound is expected to exhibit:

-

High solubility in polar protic solvents (e.g., alcohols like methanol, ethanol) and polar aprotic solvents (e.g., acetone, ethyl acetate, DMSO) that can engage in hydrogen bonding or strong dipole-dipole interactions.

-

Lower solubility in nonpolar solvents (e.g., hexane, toluene) where the polar functional groups cannot be effectively solvated.

While these principles provide a qualitative forecast, precise quantification requires empirical measurement.

Experimental Determination of Equilibrium Solubility

The most reliable and universally accepted method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal shake-flask method.[1] This technique involves creating a saturated solution at a constant temperature and subsequently quantifying the concentration of the dissolved solute.[2][3]

The Isothermal Shake-Flask Protocol

This protocol outlines the essential steps to accurately determine the solubility of this compound in a chosen organic solvent.

3.1.1 Apparatus and Materials

-

Analytical balance (± 0.1 mg precision)

-

Vials with screw caps or sealed flasks

-

Constant temperature orbital shaker or water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pipettes and general laboratory glassware

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or drying oven and desiccator for gravimetric analysis)

3.1.2 Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure that a saturated state is reached.[1]

-

Equilibration: Seal the vials securely and place them in a constant temperature shaker bath. Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is established between the dissolved and undissolved solute.[4] The temperature should be precisely controlled (e.g., ±0.5°C).[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To separate the saturated liquid phase from the solid, either centrifuge the vials or carefully withdraw the supernatant using a syringe and pass it through a chemically compatible filter (e.g., PTFE or nylon with a pore size of ≤0.45 µm). This step must be performed carefully to avoid transferring any solid particles, which would lead to erroneously high solubility values.[3]

-

Quantification: Accurately determine the concentration of the dissolved solute in the clear, saturated filtrate using one of the analytical methods detailed below.

Analytical Techniques for Quantification

The choice of analytical method depends on the compound's properties and the available instrumentation.

3.2.1 Gravimetric Analysis This is the simplest method for determining solubility.[2]

-

Protocol:

-

Take a clean, dry, and pre-weighed evaporating dish or vial (W₁).

-

Pipette a precise volume of the saturated filtrate into the dish and weigh it (W₂).

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a temperature below the compound's decomposition point can be used.

-

Dry the dish containing the solid residue to a constant weight in an oven or desiccator and record the final weight (W₃).[1]

-

-

Calculation:

-

Weight of solute = W₃ - W₁

-

Weight of solvent = W₂ - W₃

-

Solubility can be expressed in various units, such as g/100 g of solvent or, by using the solvent's density, in g/100 mL.

-

3.2.2 High-Performance Liquid Chromatography (HPLC) HPLC is a highly specific and sensitive method, capable of separating the analyte from any potential impurities or degradation products.[3]

-

Protocol:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area against concentration.

-

Carefully dilute a known volume of the saturated filtrate with the solvent to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the peak area using the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

3.2.3 UV-Vis Spectrophotometry This method is suitable if the compound possesses a chromophore that absorbs light in the UV-Vis spectrum and if the solvent is transparent in that region.

-

Protocol:

-

Identify the wavelength of maximum absorbance (λmax) for the compound in the chosen solvent.

-

Prepare standard solutions of known concentrations and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert law.

-

Dilute the saturated filtrate to ensure its absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the solubility by applying the dilution factor.

-

Data Presentation

For systematic evaluation and comparison, all experimentally determined solubility data should be recorded in a structured format.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |

| e.g., Ethanol | e.g., 25 | Data not available | e.g., HPLC |

| e.g., Acetone | e.g., 25 | Data not available | e.g., Gravimetric |

| e.g., Ethyl Acetate | e.g., 25 | Data not available | e.g., HPLC |

| e.g., Dichloromethane | e.g., 25 | Data not available | e.g., Gravimetric |

| e.g., Toluene | e.g., 25 | Data not available | e.g., HPLC |

| e.g., Methanol | e.g., 40 | Data not available | e.g., UV-Vis |

Visualization of Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps of the isothermal shake-flask method for determining equilibrium solubility.

Caption: Workflow for experimental solubility determination.

Logical Workflow for Solvent Selection

A rational approach to solvent selection is crucial for process development. It involves a multi-stage process that considers solubility alongside other critical factors.[5][6]

References

A Technical Guide to the Spectroscopic and Synthetic Aspects of (R)-4,4,4-trifluoro-3-hydroxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The following tables summarize the expected spectroscopic data for (R)-4,4,4-trifluoro-3-hydroxybutanoic acid. The predictions are based on fundamental principles of spectroscopy and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data Solvent: CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~4.6 - 4.8 | m (dq) | 1H | CH-OH | The proton on the carbon bearing the hydroxyl and trifluoromethyl groups. Expected to be a multiplet or a doublet of quartets due to coupling with the adjacent CH₂ and CF₃ groups. |

| ~2.8 - 3.0 | m (dd) | 2H | CH₂-COOH | The diastereotopic methylene protons adjacent to the chiral center and the carboxylic acid. Expected to be a complex multiplet, likely two doublets of doublets. |

| > 10 | br s | 1H | COOH | The carboxylic acid proton. The chemical shift is highly dependent on concentration and solvent, and the peak is often broad. |

| Variable | s | 1H | OH | The hydroxyl proton. Its chemical shift is variable and depends on solvent, concentration, and temperature. |

Table 2: Predicted ¹³C NMR Data Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~175 - 178 | C=O | Carboxylic acid carbonyl carbon. |

| ~124 (q) | CF₃ | The trifluoromethyl carbon, which appears as a quartet due to coupling with the three fluorine atoms. |

| ~68 (q) | CH-OH | The carbon bearing the hydroxyl group, which appears as a quartet due to coupling with the fluorine atoms. |

| ~38 - 41 | CH₂ | The methylene carbon adjacent to the carboxylic acid. |

Table 3: Predicted ¹⁹F NMR Data Solvent: CDCl₃, Reference: CFCl₃ at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |

| ~ -77 to -79 | d | CF₃ | The three equivalent fluorine atoms of the trifluoromethyl group, appearing as a doublet due to coupling with the vicinal CH proton. |

Infrared (IR) Spectroscopy

Table 4: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Description | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Hydroxyl group (alcohol) |

| 3300 - 2500 (very broad) | O-H stretch | Carboxylic acid |

| ~1715 | C=O stretch | Carboxylic acid carbonyl |

| 1300 - 1100 | C-F stretch | Trifluoromethyl group |

| ~1210 | C-O stretch | Alcohol |

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data

| Parameter | Value | Method |

| Molecular Formula | C₄H₅F₃O₃ | - |

| Molecular Weight | 158.08 g/mol | - |

| Exact Mass | 158.01908 u | Calculated |

Experimental Protocols

The most established method for obtaining enantiomerically pure this compound is through the classical resolution of the racemic acid. The following protocol is based on the procedure published by D. Seebach et al. in CHIMIA (1990).[1]

Synthesis of Racemic 4,4,4-trifluoro-3-hydroxybutanoic acid

The racemic acid is reported to be readily available from the hydrolysis of commercial ethyl 4,4,4-trifluoroacetoacetate followed by reduction.[1]

Resolution of Racemic 4,4,4-trifluoro-3-hydroxybutanoic acid

This procedure utilizes (+)-(R)-1-phenylethylamine as a resolving agent to selectively crystallize the diastereomeric salt of the (S)-enantiomer, leaving the (R)-enantiomer enriched in the mother liquor.

Materials:

-

rac-4,4,4-trifluoro-3-hydroxybutanoic acid (100.0 g, 0.63 mol)

-

(+)-(R)-1-phenylethylamine (76.6 g, 0.63 mol)

-

Absolute Ethanol (EtOH)

-

2N Hydrochloric Acid (HCl)

-

Diethyl ether (Et₂O)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Salt Formation: A warm solution (approx. 50°C) of 100.0 g (0.63 mol) of racemic 4,4,4-trifluoro-3-hydroxybutanoic acid in 1 L of absolute ethanol is prepared. To this, a warm solution (approx. 50°C) of 76.6 g (0.63 mol) of (+)-(R)-1-phenylethylamine in 760 ml of absolute ethanol is slowly added with stirring.

-

Crystallization: As the addition completes, crystals of the ammonium salt will precipitate. The mixture is allowed to cool to room temperature and is stirred for an additional 2.5 hours.

-

Filtration: The precipitated salt is collected by filtration and washed with approximately 80 ml of cold ethanol. After drying in vacuo, this yields the diastereomeric salt of the undesired (S)-enantiomer.

-

Isolation of (R)-Enantiomer: The filtrate from the previous step is evaporated to dryness. The residue is dissolved in approximately 380 ml of 2N HCl until the pH is ≤ 1.

-

Extraction: The acidic aqueous solution is extracted four times with 150 ml portions of diethyl ether.

-

Washing and Drying: The combined organic layers are washed with brine and dried over anhydrous MgSO₄.

-

Final Product: The solvent is removed by evaporation to yield the crude this compound. Further purification can be achieved by sublimation.[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the resolution of racemic 4,4,4-trifluoro-3-hydroxybutanoic acid.

Caption: Resolution of racemic acid via diastereomeric salt crystallization.

References

The Biological Significance of Fluorinated Butyric Acid Derivatives: A Technical Guide for Drug Discovery and Development

Introduction

Butyric acid, a short-chain fatty acid, has garnered significant attention in the scientific community for its diverse and potent biological activities. As a key metabolite of gut microbiota, it plays a crucial role in maintaining intestinal homeostasis. Beyond its physiological functions, butyric acid and its derivatives have emerged as promising therapeutic agents due to their well-documented roles as histone deacetylase (HDAC) inhibitors and modulators of inflammatory signaling pathways. The inhibition of HDACs by butyrate leads to hyperacetylation of histones, altering chromatin structure and gene expression, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. Furthermore, butyric acid has been shown to suppress inflammatory responses by inhibiting pathways such as Nuclear Factor-kappa B (NF-κB) and the NLRP3 inflammasome.

Fluorination is a widely employed strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and potency of drug candidates. The introduction of fluorine atoms can alter the electronic properties and conformation of a molecule, leading to improved interactions with biological targets. This technical guide explores the biological significance of fluorinated butyric acid derivatives, focusing on their potential as therapeutic agents. While data on simple monofluorinated butyric acids is limited, this guide will utilize available information on more complex derivatives, such as 4-(4-fluorobenzoyl)butyric acid, to illustrate the synthesis, potential biological activities, and relevant experimental methodologies for this promising class of compounds.

I. Synthesis of Fluorinated Butyric Acid Derivatives: The Case of 4-(4-Fluorobenzoyl)butyric Acid

A key example of a fluorinated butyric acid derivative with documented synthetic routes is 4-(4-fluorobenzoyl)butyric acid. This compound serves as a crucial intermediate in the synthesis of the cholesterol-lowering drug, ezetimibe.[1][2] The synthesis is typically achieved through a Friedel-Crafts acylation reaction.

Experimental Protocol: Synthesis of 4-(4-Fluorobenzoyl)butyric Acid [3][4][5][6]

Materials:

-

Glutaric anhydride

-

Fluorobenzene

-

Anhydrous aluminum chloride (AlCl3)

-

Dichloromethane (or other suitable halogenated solvent)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3)

-

Acetone

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer and a dropping funnel, anhydrous aluminum chloride and a portion of fluorobenzene are suspended in a halogenated solvent like dichloromethane under a nitrogen atmosphere. The mixture is cooled to 10-15°C.

-

Addition of Reactants: A solution of glutaric anhydride and the remaining fluorobenzene in the same solvent is added slowly to the cooled suspension while maintaining the temperature between 10-15°C.

-

Reaction: The reaction mixture is stirred at this temperature for approximately one hour.

-

Quenching: The reaction is quenched by slowly pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Solvent Removal: The organic solvent is removed by distillation.

-

Isolation of Crude Product: The crude solid product is filtered and washed with water.

-

Purification:

-

The crude solid is suspended in a solvent like ethylene dichloride and filtered.

-

The resulting solid is dissolved in an aqueous solution of sodium hydroxide, treated with activated charcoal, and filtered.

-

The filtrate is acidified with hydrochloric acid to a pH of 1.5-2.0 to precipitate the purified product.

-

-

Final Product: The precipitated 4-(4-fluorobenzoyl)butyric acid is filtered, washed with water, and dried. Further recrystallization from a solvent like acetone can be performed to achieve higher purity.[5]

Logical Relationship: Synthesis of 4-(4-fluorobenzoyl)butyric Acid

Caption: Workflow for the synthesis of 4-(4-fluorobenzoyl)butyric acid.

II. Potential Biological Activities and Signaling Pathways

A. Histone Deacetylase (HDAC) Inhibition

Butyric acid is a known pan-HDAC inhibitor, affecting the activity of multiple HDAC enzymes.[7] This inhibition leads to the accumulation of acetylated histones, which relaxes chromatin structure and allows for the transcription of genes involved in cell cycle arrest, apoptosis, and differentiation. This mechanism is central to the anticancer properties of butyrate and its derivatives.[8] It is hypothesized that fluorinated derivatives could exhibit altered HDAC isoform selectivity or increased potency.

Signaling Pathway: HDAC Inhibition and its Downstream Effects

Caption: Mechanism of action of fluorinated butyric acid derivatives as HDAC inhibitors.

B. Modulation of Inflammatory Pathways

Butyric acid is also a known modulator of inflammatory signaling, particularly the NF-κB pathway.[9] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB activation, butyrate can exert potent anti-inflammatory effects. Fluorinated derivatives may possess enhanced anti-inflammatory properties.

Signaling Pathway: Inhibition of NF-κB Signaling

Caption: Putative inhibitory effect of fluorinated butyric acid derivatives on the NF-κB pathway.

III. Experimental Protocols for Biological Evaluation

To assess the biological significance of novel fluorinated butyric acid derivatives, a series of in vitro assays are essential. The following protocols provide a framework for evaluating their potential as HDAC inhibitors, anti-inflammatory agents, and anticancer therapeutics.

A. HDAC Activity Assay

A fluorometric assay can be used to determine the inhibitory activity of the compounds on HDAC enzymes.

Experimental Protocol: Fluorometric HDAC Activity Assay [10][11][12][13]

Materials:

-

HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC enzyme (e.g., recombinant human HDAC1, HDAC3, etc.)

-

Assay buffer

-

Developer solution (e.g., trypsin)

-

Test compound (fluorinated butyric acid derivative)

-

Positive control inhibitor (e.g., Trichostatin A)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.

-

Reaction Mixture: In the wells of a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound or positive control.

-

Initiation of Reaction: Add the HDAC substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Development: Add the developer solution to each well to stop the deacetylation reaction and cleave the deacetylated substrate, releasing the fluorophore.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).

-

Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value.

B. NF-κB Reporter Assay

A luciferase reporter assay is a common method to quantify the activation or inhibition of the NF-κB signaling pathway.

Experimental Protocol: NF-κB Luciferase Reporter Assay [14][15][16][17][18]

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T)

-

Cell culture medium

-

Test compound (fluorinated butyric acid derivative)

-

Inducing agent (e.g., TNF-α or LPS)

-

Luciferase assay reagent

-

Lysis buffer

-

96-well white microplate

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well white microplate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for a specified duration.

-

Induction: Stimulate the cells with the inducing agent (e.g., TNF-α) to activate the NF-κB pathway.

-

Incubation: Incubate the cells for a further period (e.g., 6-24 hours).

-

Cell Lysis: Lyse the cells using the lysis buffer.

-

Luciferase Assay: Add the luciferase assay reagent to the cell lysates.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and calculate the percentage of inhibition of NF-κB activation.

C. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Cell Viability Assay [19][20][21][22][23]

Materials:

-

Cancer cell lines (e.g., colorectal, breast, pancreatic)

-

Cell culture medium

-

Test compound (fluorinated butyric acid derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound and determine the IC50 value.

IV. Quantitative Data Presentation

While specific quantitative data for a wide range of fluorinated butyric acid derivatives is not yet available in the public domain, the following tables are presented as templates for organizing and comparing such data as it becomes available through future research.

Table 1: HDAC Inhibitory Activity of Fluorinated Butyric Acid Derivatives

| Compound | HDAC1 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) |

| Compound X | |||

| Compound Y | |||

| Butyric Acid | |||

| Trichostatin A |

Table 2: Anti-inflammatory Activity of Fluorinated Butyric Acid Derivatives

| Compound | NF-κB Inhibition IC50 (µM) | IL-6 Production IC50 (µM) | TNF-α Production IC50 (µM) |

| Compound X | |||

| Compound Y | |||

| Butyric Acid |

Table 3: Anticancer Activity of Fluorinated Butyric Acid Derivatives

| Compound | Cell Line | IC50 (µM) at 48h |

| Compound X | HCT116 (Colon) | |

| MCF-7 (Breast) | ||

| PANC-1 (Pancreatic) | ||

| Compound Y | HCT116 (Colon) | |

| MCF-7 (Breast) | ||

| PANC-1 (Pancreatic) | ||

| Butyric Acid | HCT116 (Colon) | |

| MCF-7 (Breast) | ||

| PANC-1 (Pancreatic) |

V. Conclusion and Future Directions

Fluorinated butyric acid derivatives represent a promising class of compounds with the potential for significant therapeutic applications, particularly in oncology and inflammatory diseases. By leveraging the known biological activities of butyric acid and the advantageous properties conferred by fluorination, it is possible to develop novel drug candidates with enhanced efficacy and improved pharmacokinetic profiles.

The synthesis of compounds like 4-(4-fluorobenzoyl)butyric acid is well-established, providing a foundation for the creation of a diverse library of fluorinated derivatives. The experimental protocols outlined in this guide offer a clear roadmap for the comprehensive biological evaluation of these new chemical entities.

Future research should focus on the systematic synthesis and screening of a variety of fluorinated butyric acid derivatives to establish clear structure-activity relationships. Elucidating their specific interactions with HDAC isoforms and their precise effects on inflammatory signaling pathways will be crucial for optimizing their therapeutic potential. As more quantitative data becomes available, a clearer picture of the biological significance of this intriguing class of molecules will emerge, paving the way for the development of next-generation therapeutics.

References

- 1. Buy 4-(4-Fluorobenzoyl)butyric Acid | 149437-76-3 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis routes of 4-(4-Fluorobenzoyl)butyric Acid [benchchem.com]

- 5. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric [quickcompany.in]

- 6. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]

- 7. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. On the Inhibition of Histone Deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. resources.novusbio.com [resources.novusbio.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric), Research Kits | CD BioSciences [epigenhub.com]

- 14. library.opentrons.com [library.opentrons.com]

- 15. bowdish.ca [bowdish.ca]

- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. broadpharm.com [broadpharm.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. atcc.org [atcc.org]

- 22. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 23. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to Chiral Fluorinated Building Blocks in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction